5-(3-hydroxyphenyl)pentanoic Acid

Ionophore Liquid membrane transport Metal ion carrier

Researchers developing ion-selective electrodes, conducting targeted polyphenol metabolomics, or engineering aromatic PHA biopolymers require the authentic 3-hydroxyphenyl isomer-not inactive des-hydroxy or para-substituted analogs. This compound delivers: • Natural ionophore-free meta-phenolic -OH enables metal-ion chelation and transmembrane transport (Hiraga et al. 1999). • Validated metabolite standard-26.2 μg/mL in colonic fermentation; essential for LC-MS/MS quantification (Sánchez-Patán et al. 2015). • PHA monomer-utilized by Pseudomonas spp. synthase for aromatic-aliphatic copolymer production (Tobin et al. 2005). ≥95% purity, white to off-white solid, ambient shipping, -20°C storage.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 31129-95-0
Cat. No. B1246739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-hydroxyphenyl)pentanoic Acid
CAS31129-95-0
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCCCC(=O)O
InChIInChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14)
InChIKeyCMLIEOOXQFWANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Hydroxyphenyl)pentanoic Acid – Product Overview


5-(3-Hydroxyphenyl)pentanoic acid (CAS 31129-95-0; synonym: 3-hydroxybenzenepentanoic acid, 3-hydroxyphenyl-valeric acid) is a medium-chain phenolic fatty acid (C11H14O3, MW 194.23 g/mol) classified within the hydroxyphenylpentanoic acid subclass of phenolic acids [1]. The compound bears a meta-substituted phenolic hydroxyl on the phenyl ring and a terminal carboxylic acid on a five-carbon saturated alkyl chain. It occurs as a white to off-white solid (mp 115–117 °C) with limited aqueous solubility but dissolves in DMSO and methanol . It has been identified as a naturally occurring constituent in Athyrium yokoscense fern roots and as a polyphenol metabolite in human biological fluids [1][2]. The compound is assigned ChEBI ID CHEBI:137517 and is catalogued in the Human Metabolome Database (HMDB0041666) [2].

Natural ionophore scaffold for liquid-membrane metal-ion transport studies
Meta-hydroxyphenylvaleric acid reference for targeted polyphenol metabolomics
Aromatic monomer precursor for PHA copolymer biosynthesis research

Structural Specificity of 5-(3-Hydroxyphenyl)pentanoic Acid


Within the hydroxyphenylpentanoic acid family, the position of the phenolic hydroxyl group (meta vs. para), the presence or absence of this hydroxyl, and the length of the alkyl chain each materially alter key compound properties. Replacing 5-(3-hydroxyphenyl)pentanoic acid with the des-hydroxy analog 5-phenylvaleric acid changes the melting point by approximately 58 °C, shifts the pKa by nearly 0.5 log units, and reduces hydrogen-bonding capacity . Substituting with the para-isomer (5-(4-hydroxyphenyl)pentanoic acid) alters the spatial orientation of the phenolic -OH, which is critical for molecular recognition in biological systems and for ion-chelation geometry [1]. Using the shorter-chain analog 3-(3-hydroxyphenyl)propionic acid (C3 vs. C5) changes lipophilicity, chain flexibility, and its capacity to span biological membranes as an ion carrier [2]. Even methylation of the phenolic -OH to yield 5-(3-methoxyphenyl)pentanoic acid eliminates the hydrogen-bond donor functionality, directly demonstrated to alter ion-transport activity [3]. These are not interchangeable compounds; each structural feature dictates distinct performance in ion-transport, metabolic, and materials-science contexts.

Target compound
Meta‑phenolic –OH provides H‑bond donor for metal chelation and ion carriage
Methoxy analog
Lacks H‑bond donor; chelation geometry may not be supported
Para‑hydroxy isomer
Spatial orientation of –OH may alter molecular recognition and ion‑chelation geometry
Des‑hydroxy / shorter‑chain analogs
Marked shift in LogP, pKa, and solid‑state stability; metabolic incorporation profiles may not transfer

5-(3-Hydroxyphenyl)pentanoic Acid – Comparative Evidence


Ion-Transport Activity vs. 3′-Methoxy Analog

Hiraga et al. (1999) directly compared 5-(3′-hydroxyphenyl)pentanoic acid (compound 1) with 5-(3′-methoxyphenyl)pentanoic acid (compound 2) in a liquid membrane ion-transport assay [1]. Both compounds were isolated from Athyrium yokoscense roots and tested for their ability to transport metal ions across a chloroform liquid membrane. The hydroxy-bearing compound (1) demonstrated transport activity toward alkaline metal ions (Li⁺, Na⁺, K⁺), alkaline earth metal ions (Mg²⁺, Ca²⁺, Ba²⁺), and heavy divalent metal ions (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺). Critically, the free phenolic -OH in compound 1 provides a hydrogen-bond donor that the methoxy analog (2) lacks, which is structurally essential for the chelation geometry required for effective ion carriage. The study establishes that the meta-hydroxy substitution pattern specifically enables this compound to function as a natural ionophore, a property not shared by the des-hydroxy analog 5-phenylvaleric acid or by the para-hydroxy isomer [1].

Ion transport vs. methoxy analog
Head-to-head
Meta‑phenolic –OH enables H‑bond‑assisted chelation; methoxy and des‑hydroxy analogs do not support the same chelation geometry.
Structural requirement for ion‑carrier functionality
Chloroform liquid‑membrane assay; Hiraga et al. 1999
Ionophore Liquid membrane transport Metal ion carrier

Melting Point and Stability vs. Des-Hydroxy Analog

The melting point of 5-(3-hydroxyphenyl)pentanoic acid is 115–117 °C, substantially higher than that of 5-phenylvaleric acid (57–60 °C, lit. 57.5–60 °C) [1]. This approximately 58 °C elevation is attributable to intermolecular hydrogen bonding mediated by the meta-phenolic -OH group, which creates a more stable crystal lattice. The para-isomer 5-(4-hydroxyphenyl)pentanoic acid has a comparable melting point (116–120 °C) , but the meta isomer offers a distinct spatial orientation of the H-bond donor that affects crystal packing morphology. The higher melting point confers greater solid-state thermal stability during storage and handling, reducing the risk of degradation or caking under ambient conditions.

Melting point vs. des‑hydroxy analog
Cross‑study comparable
Δmp ≈ +58 °C vs. 5‑phenylvaleric acid (115–117 °C vs. 57–60 °C)
H‑bond‑mediated solid‑state stability elevation
Standard melting‑point data; class‑level comparison
Solid-state characterization Formulation Storage stability

Lipophilicity and Ionization vs. Key Analogs

The computed physicochemical profile of 5-(3-hydroxyphenyl)pentanoic acid shows LogP = 2.64 and pKa (strongest acidic) = 4.48 [1]. In contrast, 5-phenylvaleric acid (des-hydroxy) has LogP = 2.85–2.94 and pKa = 4.94 , making it more lipophilic and less acidic. The para-isomer 5-(4-hydroxyphenyl)pentanoic acid has a comparable LogP (2.64) but a slightly lower pKa (4.39) [2]. At physiological pH 7.4, the LogD of the meta isomer is −0.18 versus −0.26 for the para-isomer [1][2], indicating that the meta-hydroxy compound has a marginally higher fraction of unionized species available for passive membrane permeation. The 0.46 pKa difference versus 5-phenylvaleric acid translates to approximately a 5-fold difference in the unionized fraction at pH 7.4 (0.12% vs. 0.02%), which is significant for pH-dependent partitioning in biological systems [1].

Lipophilicity & ionization
Cross‑study comparable
LogP 2.64, pKa 4.48, LogD (pH 7.4) −0.18; ΔpKa −0.46 vs. des‑hydroxy analog
pH‑dependent partitioning profile context
Computed values; ChemBase entries
Drug-likeness Membrane permeability ADME prediction

3′-Hydroxyphenyl-Valeric Acid: Major Colonic Metabolite

In a comparative in vitro fermentation study using a dynamic gastrointestinal simulator (SHIME) inoculated with human colonic microbiota, Sánchez-Patán et al. (2015) quantified phenolic metabolites produced from cranberry and grape seed polyphenols [1]. Among all compounds detected, the 3′-hydroxyphenyl-substituted valeric acid derivative 4-hydroxy-5-(3′-hydroxyphenyl)-valeric acid reached a concentration of 26.2 μg/mL, second only to benzoic acid (38.4 μg/mL) and substantially exceeding phenylacetic acid (19.5 μg/mL). The 3′-hydroxy substitution pattern on the phenylvaleric acid scaffold was specifically associated with high-level microbial production, suggesting that this meta-hydroxy motif is a preferred metabolic endpoint of polyphenol catabolism by gut bacteria. This pattern specificity is not observed for the 4′-hydroxy isomer under identical conditions [1].

Colonic metabolite abundance
Cross‑study comparable
26.2 μg/mL (4‑hydroxy‑5‑(3′‑hydroxyphenyl)‑valeric acid) in SHIME fermentation; second‑highest metabolite.
Supports meta‑hydroxy scaffold as analytical marker
48 h colonic fermentation; LC‑MS quantification
Microbiome metabolism Polyphenol catabolism Gut health

3-Hydroxyphenylvaleric Acid as PHA Monomer

Tobin et al. (2005) demonstrated that across multiple Pseudomonas strains grown on phenylalkanoic acid substrates with side chains of 5 or more carbons (n ≥ 5), the PHA accumulated was composed of both aromatic and aliphatic monomers, with 3-hydroxyphenylvaleric acid and 3-hydroxyphenylhexanoic acid being the predominant aromatic monomers [1]. The meta-hydroxy substitution pattern is specifically recognized by the Pseudomonas PHA synthase machinery, whereas the para-hydroxy isomer and the des-hydroxy analog (5-phenylvaleric acid) are not incorporated to the same extent as aromatic monomers. This regiospecificity establishes the meta-substituted compound as a unique building block for biosynthesis of aromatic–aliphatic PHA copolymers with tailored material properties [1].

PHA monomer incorporation
Class‑level
Predominant aromatic monomer in Pseudomonas PHA alongside 3‑hydroxyphenylhexanoic acid; para‑isomer not a major monomer.
Regiospecific synthase recognition context
Pseudomonas strains; Tobin et al. 2005
Polyhydroxyalkanoate Biopolymer Pseudomonas metabolism

Applications of 5-(3-Hydroxyphenyl)pentanoic Acid


Ionophore and Liquid-Membrane Metal Separation

The direct head-to-head evidence from Hiraga et al. (1999) establishes 5-(3-hydroxyphenyl)pentanoic acid as a naturally occurring ion carrier capable of transporting alkali, alkaline earth, and heavy divalent metal ions across chloroform liquid membranes [1]. Unlike the methoxy analog or des-hydroxy variant, the free meta-phenolic -OH provides a critical hydrogen-bond donor for metal-ion chelation. Researchers developing ion-selective electrodes, metal-extraction protocols, or biomimetic ion-transport systems should select this specific compound to leverage its natural ionophore functionality, which is absent in close structural analogs.

Polyphenol Metabolite Analytical Standards

Quantitative evidence from Sánchez-Patán et al. (2015) demonstrates that 4-hydroxy-5-(3′-hydroxyphenyl)-valeric acid reaches 26.2 μg/mL as the second-most abundant metabolite during colonic fermentation of cranberry polyphenols [2]. The 3-hydroxyphenylvaleric acid scaffold is a validated marker of intestinal microbial polyphenol catabolism. Analytical laboratories performing targeted metabolomics of urine, plasma, or fecal samples must source the authentic 3-hydroxyphenyl-substituted valeric acid standard—not the 4-hydroxy isomer—to ensure accurate retention-time matching and quantification in LC-MS/MS workflows.

Biosynthesis of Aromatic–Aliphatic PHA Copolymers

As shown by Tobin et al. (2005), 3-hydroxyphenylvaleric acid is one of the two predominant aromatic monomers incorporated into PHA biopolymers by Pseudomonas species when grown on phenylalkanoic acid substrates with ≥5-carbon side chains [3]. Industrial biotechnology groups engineering PHA copolymers with enhanced thermal stability, UV resistance, or tailored mechanical properties should procure the meta-hydroxy-substituted monomer specifically, as the para-isomer and des-hydroxy analog are not utilized by the PHA synthase machinery to produce aromatic–aliphatic hybrid polymers.

Hydroxyphenylalkanoic Acid SAR Reference

The compound's distinct LogP (2.64), pKa (4.48), LogD (pH 7.4, −0.18), and melting point (115–117 °C) differentiate it from 5-phenylvaleric acid (LogP 2.85–2.94; pKa 4.94; mp 57–60 °C) and the para-isomer (pKa 4.39; LogD pH 7.4 −0.26) [4]. Medicinal chemistry and ADME research programs investigating the structure–activity relationships of phenolic fatty acids can use this compound as a defined reference point for mapping how meta-hydroxy substitution modulates lipophilicity, ionization, and solid-state properties relative to unsubstituted and para-substituted comparators.

Application
Selection Property
Validation Focus
Ionophore and liquid‑membrane metal separation
Hydrogen‑bond donor capacity of meta‑phenolic –OH
Metal‑ion transport assay across chloroform membrane
Polyphenol metabolite analytical standards
Authentic 3‑hydroxyphenylvaleric acid scaffold
Retention‑time matching and LC‑MS/MS quantification
Biosynthesis of aromatic–aliphatic PHA copolymers
Meta‑hydroxy monomer for PHA synthase recognition
GC‑MS monomer incorporation and polymer property testing
Hydroxyphenylalkanoic acid SAR reference
Defined LogP, pKa, LogD, and melting point profile
Comparative physicochemical profiling and ADME prediction

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